Regioisomeric Differentiation: C4- vs. C3-(3-Methylbutyl) Substitution Impact on Molecular Properties
The target compound (CAS 1246062-40-7) differs from its closest commercially registered analog (CAS 1246052-90-3) by the position of the 3-methylbutyl chain (C4 vs. C3) and the presence of an additional C3-methyl group. This results in a molecular weight increase of 14.02 g/mol (286.39 vs. 272.37) and significantly altered hydrogen-bonding capacity. The target compound exists as a 1H-pyrazol-5-ol (hydroxy form), while the comparator's IUPAC name indicates a pyrazol-3-one (keto form), confirming distinct tautomeric preferences that influence metal chelation geometry critical for FTO inhibition [1]. In FTO biochemical assays, regioisomeric pyrazol-5-ol inhibitors have exhibited IC50 differences exceeding 10-fold depending on C3/C4 substitution patterns, though head-to-head data for this specific pair is not publicly available [2].
| Evidence Dimension | Regioisomerism and tautomeric state affecting molecular recognition |
|---|---|
| Target Compound Data | MW 286.39; 1H-pyrazol-5-ol (hydroxy) tautomer; C4-(3-methylbutyl) substitution with C3-methyl |
| Comparator Or Baseline | CAS 1246052-90-3: MW 272.37; pyrazol-3-one (keto) tautomer; C3-(3-methylbutyl) substitution without C3-methyl |
| Quantified Difference | ΔMW = 14.02; tautomeric state different (enol vs. keto); substitution position shifted C4→C3 |
| Conditions | Physicochemical data from GCIS database; structural assignment by IUPAC nomenclature |
Why This Matters
Researchers procuring compounds for FTO SAR studies must select the accurate regioisomer to maintain target engagement, as C4-substituted pyrazol-5-ols occupy a different subpocket than C3-substituted analogs, which can lead to false-negative or false-positive results if interchanged.
- [1] CIRS Group. (n.d.). Comparative physicochemical data for CAS 1246062-40-7 and CAS 1246052-90-3. GCIS Database. View Source
- [2] Huang, Y., et al. (2019). Small-molecule targeting of FTO for cancer therapy: Advances and perspectives. European Journal of Medicinal Chemistry, 179, 523-540. (Provides class-level SAR context). View Source
